5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-pyrrolidin-1-ylsulfonyl-N-(4-sulfamoylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6S2/c16-25(20,21)12-5-3-11(4-6-12)17-15(19)13-7-8-14(24-13)26(22,23)18-9-1-2-10-18/h3-8H,1-2,9-10H2,(H,17,19)(H2,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZROYDCXEBBQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Research Findings
- Synthetic Advantages : The target compound’s pyrrolidine sulfonyl group may improve metabolic stability over nitro derivatives, which are prone to reduction in vivo .
- Selectivity Profile: Dual sulfonamide groups could enhance binding to MMP-13 (a collagenase implicated in osteoarthritis) compared to mono-sulfonamide analogues .
- Thermal Stability : Higher predicted melting point (based on elemental analysis ) suggests robust crystalline packing, advantageous for formulation.
Q & A
Q. Methodological Approach :
- Use HPLC-MS to monitor intermediate purity.
- Optimize temperature (60–80°C for sulfonylation) and stoichiometric ratios (1:1.2 for sulfamoylphenyl coupling) .
How can structural characterization of this compound be performed to confirm its identity and purity?
Basic Research Question
Structural validation requires complementary analytical techniques:
- X-ray crystallography : Resolve bond angles and dihedral angles (e.g., pyrrolidine sulfonyl group orientation) .
- NMR spectroscopy : Key signals include δ 7.8–8.2 ppm (aromatic protons on sulfamoylphenyl) and δ 3.2–3.5 ppm (pyrrolidinyl protons) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₆N₃O₅S₂: 406.0432) .
Q. Advanced Consideration :
- Compare experimental XRD data with computational models (e.g., DFT-optimized structures) to detect conformational anomalies .
What biological targets are hypothesized for this compound, and how can its activity be experimentally validated?
Advanced Research Question
The compound’s sulfonamide and pyrrolidine groups suggest potential interactions with:
Q. Experimental Design :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
- Selectivity profiling : Compare activity against related enzymes (e.g., COX-2 vs. COX-1) to assess specificity .
How do structural modifications (e.g., substituent changes) impact the compound’s physicochemical and pharmacological properties?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
- Pyrrolidine vs. piperidine substitution : Pyrrolidine’s smaller ring enhances membrane permeability but reduces solubility .
- Sulfamoyl group positioning : Para-substitution on phenyl improves target engagement vs. meta-substitution .
Q. Methodology :
- LogP measurements : Use shake-flask or HPLC methods to assess hydrophobicity changes.
- Thermodynamic solubility : Evaluate in PBS (pH 7.4) and simulated gastric fluid .
What analytical challenges arise in detecting and quantifying this compound in complex matrices (e.g., serum)?
Advanced Research Question
Key challenges include:
- Matrix interference : Serum proteins may bind to the sulfonamide group, reducing detection sensitivity.
- Low UV absorbance : Requires derivatization (e.g., dansyl chloride) for enhanced fluorescence detection .
Q. Solutions :
- LC-MS/MS : Use MRM transitions (e.g., m/z 406 → 245 for quantification).
- Sample preparation : Solid-phase extraction (C18 columns) to isolate the compound from biological fluids .
How can computational tools guide the optimization of this compound’s pharmacokinetic profile?
Advanced Research Question
Q. Experimental Validation :
- Microsomal stability assays : Incubate with liver microsomes to measure half-life (t₁/₂) .
What contradictions exist in reported data for similar sulfonamide derivatives, and how can they be resolved?
Advanced Research Question
- Biological activity discrepancies : Some studies report nM-level IC₅₀ for carbonic anhydrase inhibition, while others show µM-range activity due to assay conditions (e.g., pH, buffer composition) .
- Crystallographic variations : Discrepancies in bond lengths (e.g., S–N bonds) may arise from temperature-dependent packing effects .
Q. Resolution Strategies :
- Standardized protocols : Adopt uniform assay conditions (e.g., 25°C, Tris-HCl buffer).
- Multi-technique validation : Cross-validate XRD data with neutron diffraction or TEM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
